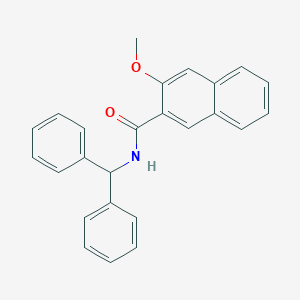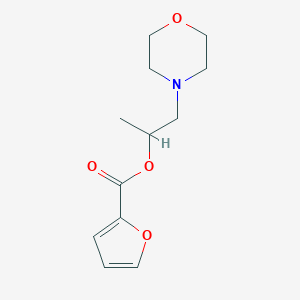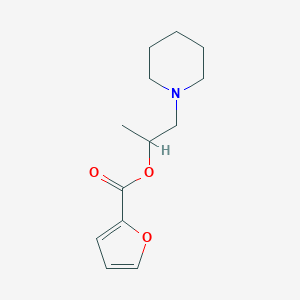
N-benzhydryl-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-3-methoxy-2-naphthamide, also known as methoxybenzhydrylnaphthamide (MBNA), is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzhydrylnaphthamides, which are known for their diverse biological activities. MBNA has been found to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Wirkmechanismus
MBNA exerts its analgesic and anti-inflammatory effects by inhibiting the activity of COX-2 and activating PPARγ. By inhibiting COX-2, MBNA reduces the production of prostaglandins, which are known to cause pain and inflammation. By activating PPARγ, MBNA regulates the expression of genes involved in inflammation and cell differentiation, leading to a decrease in inflammation.
Biochemical and physiological effects:
MBNA has been found to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has been shown to reduce pain and inflammation in models of acute and chronic pain, including neuropathic pain and inflammatory pain. MBNA has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MBNA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied for its potential use in the treatment of pain and inflammation, making it a well-characterized compound. However, MBNA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for research on MBNA. One potential direction is the development of new drugs based on the structure of MBNA for the treatment of pain and inflammation. Another potential direction is the investigation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of MBNA. This could lead to the identification of new targets for the development of drugs for the treatment of pain and inflammation. Additionally, the potential use of MBNA in the treatment of other diseases, such as cancer and diabetes, could be explored.
Synthesemethoden
MBNA can be synthesized by the reaction of 3-methoxy-2-naphthoic acid with benzhydryl chloride in the presence of a base such as triethylamine. The reaction yields MBNA as a white crystalline powder with a melting point of 145-148°C.
Wissenschaftliche Forschungsanwendungen
MBNA has been extensively studied for its potential use in the treatment of pain and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause pain and inflammation. MBNA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and cell differentiation.
Eigenschaften
Molekularformel |
C25H21NO2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-benzhydryl-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)25(27)26-24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27) |
InChI-Schlüssel |
WFGMJZMAHXPWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)




